molecular formula C16H21N3O4S B3724046 2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl 1-piperidinylacetate

2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl 1-piperidinylacetate

Cat. No.: B3724046
M. Wt: 351.4 g/mol
InChI Key: COJGKCFMMONHAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl 1-piperidinylacetate, also known as DBIBPA, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. DBIBPA is a member of the benzisothiazolone family, which has been found to exhibit a variety of biological activities, including anti-inflammatory, antitumor, and neuroprotective effects.

Mechanism of Action

The exact mechanism of action of 2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl 1-piperidinylacetate is not fully understood, but it is believed to involve the modulation of various signaling pathways in the brain. This compound has been found to activate the Nrf2 pathway, which is responsible for regulating the expression of antioxidant and anti-inflammatory genes. Additionally, this compound has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
This compound has been found to exhibit a variety of biochemical and physiological effects, including antioxidant, anti-inflammatory, and neuroprotective properties. Studies have shown that this compound can reduce the production of reactive oxygen species and increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase. Additionally, this compound has been found to reduce the expression of pro-inflammatory cytokines, such as TNF-α and IL-1β.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl 1-piperidinylacetate in lab experiments is its potential therapeutic properties, particularly in the treatment of neurological disorders. Additionally, this compound has been found to be relatively non-toxic and well-tolerated in animal studies. However, one limitation of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research on 2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl 1-piperidinylacetate. One area of interest is the development of new synthetic methods for producing this compound with improved yield and purity. Additionally, further studies are needed to better understand the mechanism of action of this compound and its potential therapeutic applications in the treatment of neurological disorders. Finally, research is needed to explore the potential use of this compound in combination with other drugs or therapies to enhance its therapeutic effects.

Scientific Research Applications

2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl 1-piperidinylacetate has been studied extensively for its potential therapeutic properties, particularly in the treatment of neurological disorders. Studies have shown that this compound can protect neuronal cells from oxidative stress-induced damage and reduce inflammation in the brain. Additionally, this compound has been found to enhance the activity of glutamate transporters, which play a critical role in regulating neuronal excitability.

Properties

IUPAC Name

2-[(1,1-dioxo-1,2-benzothiazol-3-ylidene)amino]ethyl 2-piperidin-1-ylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O4S/c20-15(12-19-9-4-1-5-10-19)23-11-8-17-16-13-6-2-3-7-14(13)24(21,22)18-16/h2-3,6-7H,1,4-5,8-12H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COJGKCFMMONHAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC(=O)OCCN=C2C3=CC=CC=C3S(=O)(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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